molecular formula C11H19N3S B13220280 2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine

2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine

Cat. No.: B13220280
M. Wt: 225.36 g/mol
InChI Key: VMHVLTNPEUYAKM-UHFFFAOYSA-N
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Description

2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine is a compound that features both imidazole and piperidine moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 1-methylimidazole with an appropriate thiol to form the thioether linkage. This intermediate is then reacted with a piperidine derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-1H-imidazol-1-yl)ethan-1-ol: Contains a similar imidazole ring but lacks the piperidine moiety.

    1-Methyl-1H-imidazol-2-yl)methanamine: Another imidazole derivative with different functional groups.

    2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride: Similar structure but with different substituents.

Uniqueness

2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine is unique due to the presence of both imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

2-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine

InChI

InChI=1S/C11H19N3S/c1-14-8-7-13-11(14)15-9-5-10-4-2-3-6-12-10/h7-8,10,12H,2-6,9H2,1H3

InChI Key

VMHVLTNPEUYAKM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCC2CCCCN2

Origin of Product

United States

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